![molecular formula C7H4ClN3O B8815530 2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8815530.png)
2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the pyridopyrimidine family, which is known for its diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to increase yield and reduce production costs. Techniques such as microwave-assisted synthesis have been employed to expedite the reaction process and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles.
Cyclization: Formation of cyclic compounds through intramolecular reactions.
Condensation: Reactions that form larger molecules with the loss of small molecules like water.
Common Reagents and Conditions
Common reagents used in these reactions include cyanomethyltriphenylphosphonium chloride, 4,6-dichloropyrimidine-5-carbaldehyde, and various nucleophiles. Reaction conditions often involve the use of solvents like DMF and catalysts such as iodine under microwave irradiation .
Major Products
The major products formed from these reactions are various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets. It has been shown to inhibit the activity of tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other pyridopyrimidine derivatives, such as:
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: Known for their kinase inhibitory activities.
4,7-diamino-substituted pyrido[2,3-d]pyrimidines: Act as inhibitors of cyclin-dependent kinases and adenosine receptor antagonists.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C7H4ClN3O |
|---|---|
Poids moléculaire |
181.58 g/mol |
Nom IUPAC |
2-chloro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H,9,10,11,12) |
Clé InChI |
DVTKOFMIBKSVCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


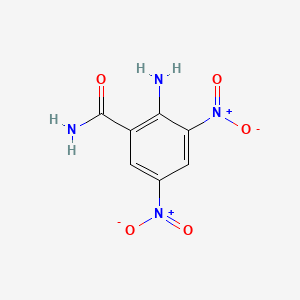

![1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone](/img/structure/B8815459.png)

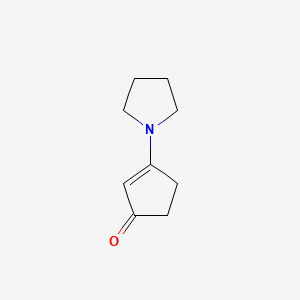
![3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde](/img/structure/B8815480.png)

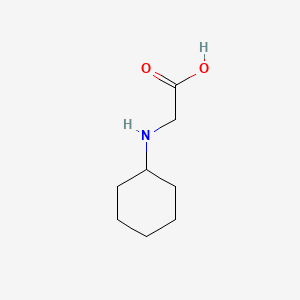
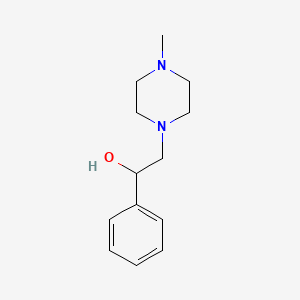

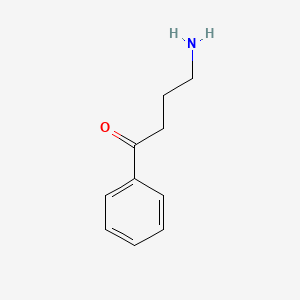

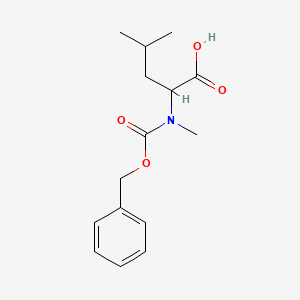
![2-Chloro-3-methylpyrazolo[1,5-A]pyridine](/img/structure/B8815543.png)
